molecular formula C7H12N4O2 B3039507 5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione CAS No. 113885-21-5

5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione

Cat. No. B3039507
CAS RN: 113885-21-5
M. Wt: 184.2 g/mol
InChI Key: XALGUGKCEXELMC-UHFFFAOYSA-N
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Description

5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione, also known as AICAR, is a nucleoside analogue that has been studied for its potential use in treating various diseases. AICAR is a synthetic compound that has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.

Scientific Research Applications

Synthesis and Chemical Transformations

5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione and its derivatives are extensively used in chemical synthesis. These compounds are key intermediates in the synthesis of various fused pyrimidine derivatives, such as pyrimido[4,5-b]azepine derivatives, through intramolecular ene reactions and other chemical transformations. Such derivatives have significant importance in medicinal chemistry and materials science (Inazumi, Harada, Mizukoshi, Kuroki, Kakehi, & Noguchi, 1994).

Antitumor Activity

Some derivatives of 5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione have been investigated for their potential antitumor activities. For instance, 6,7-bisaryl-1-(β-D-ribofuranosyl)pteridine-2,4(1H,3H)-dione derivatives, synthesized using a compound related to 5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione, showed promising antitumor activities against certain cancer cell lines in vitro (Kandahary, Hossion, Ashida, & Nagamatsu, 2010).

Molecular and Structural Analysis

The molecular and structural properties of compounds like 5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione have been a subject of study. Researchers have conducted vibrational spectral analysis and molecular dynamics studies on similar compounds to understand their reactivity, molecular conformations, and potential as precursors for bioactive agents (Al-Omary, Mary, Beegum, Panicker, Al-Shehri, El-Emam, Armaković, Armaković, & Alsenoy, 2017).

Novel Compounds and Derivatives Synthesis

Researchers have explored the synthesis of novel compounds starting from derivatives of 5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione. These studies have led to the creation of various new chemical structures, expanding the potential applications in pharmaceuticals and material sciences (Ashraf, Khalid, Tahir, Yaqub, Naseer, Kamal, Saifullah, Braga, Shafiq, & Rauf, 2019).

Exploration of Halogen Bond-Based Synthon Motifs

Studies have been conducted to explore the hydrogen-bond-based synthon motifs in cocrystals containing derivatives of 5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione. These studies are crucial in understanding the molecular interactions and stability of crystal structures, which is essential in drug design and material science applications (Gerhardt & Egert, 2015).

properties

IUPAC Name

5,6-diamino-1-propan-2-ylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-3(2)11-5(9)4(8)6(12)10-7(11)13/h3H,8-9H2,1-2H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALGUGKCEXELMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C(=O)NC1=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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